molecular formula C16H21N3O4S2 B6556637 3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]-N-(propan-2-yl)propanamide CAS No. 1040669-05-3

3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]-N-(propan-2-yl)propanamide

Cat. No.: B6556637
CAS No.: 1040669-05-3
M. Wt: 383.5 g/mol
InChI Key: MSIHMPNALNAEJW-UHFFFAOYSA-N
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Description

3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]-N-(propan-2-yl)propanamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and an isopropyl group

Properties

IUPAC Name

3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-11(2)17-15(20)9-4-12-10-24-16(18-12)19-25(21,22)14-7-5-13(23-3)6-8-14/h5-8,10-11H,4,9H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIHMPNALNAEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring One common approach is to react 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide group, followed by cyclization to form the thiazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction temperatures, pressures, and reagent concentrations to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form derivatives.

  • Reduction: : Reduction reactions can be performed on the sulfonamide group.

  • Substitution: : The isopropyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Oxidized thiazole derivatives.

  • Reduction: : Reduced sulfonamide derivatives.

  • Substitution: : Substituted isopropyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The thiazole ring can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds include:

  • 2-(4-methoxybenzenesulfonamido)-3-methylbutanoic acid

  • 3-Hydroxy-2-(4-methoxybenzenesulfonamido)butanoic acid

  • 4-Methoxybenzenesulfonamide

These compounds share the sulfonamide group but differ in their other functional groups and overall structure, leading to different properties and applications.

Biological Activity

3-[2-(4-Methoxybenzenesulfonamido)-1,3-thiazol-4-yl]-N-(propan-2-yl)propanamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and antitumor research. This compound incorporates a thiazole ring, a sulfonamide group, and a propanamide moiety, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, involving α-haloketones and thioamides.
  • Introduction of the Sulfonamide Group : This is done by reacting the thiazole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
  • Propanamide Formation : The final step involves coupling with propan-2-amine to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in various metabolic pathways. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, leading to inhibition of bacterial growth and replication. This mechanism is crucial for its potential use as an antimicrobial agent.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. A study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria, revealing Minimum Inhibitory Concentrations (MIC) ranging from 0.06 to 1.88 mg/mL .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (mg/mL)Target Organism
Compound A0.06E. coli
Compound B0.47S. aureus
Compound C1.88Pseudomonas aeruginosa

Urease Inhibition

Additionally, compounds within this class have shown promising urease inhibitory potential, which is significant in treating conditions like peptic ulcers and kidney stones. The entire series tested exhibited strong activity against urease enzymes, indicating their potential therapeutic applications .

Cytotoxicity Assessment

Cytotoxicity studies conducted on human cell lines (e.g., MRC-5) indicate that these compounds are relatively non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Antimicrobial Efficacy against Resistant Strains : In vitro studies demonstrated that certain derivatives were more effective against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics such as ampicillin .
  • Combination Therapy Potential : Research suggests that combining these compounds with existing antibiotics may enhance their effectiveness against resistant bacterial strains, opening avenues for combination therapy strategies .

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